1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine
Overview
Description
The compound “1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine” is a complex organic molecule that contains a cyclohexyl group, a pyrazole ring, and a triazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclohexyl group, a pyrazole ring, and a triazole ring. These rings would likely be connected by single bonds, and the amine group would be attached to the triazole ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing pyrazole and triazole rings are known to participate in a variety of chemical reactions. These can include nucleophilic substitutions, electrophilic additions, and various types of ring-opening and ring-closing reactions .Scientific Research Applications
Cobalt(II) Complexes and Catalysis
Research involving the structural analysis of cobalt(II) complexes with ligands similar to the query compound has shown that these complexes can exist in monomeric four-coordinated and five-coordinated forms, depending on the N′-substitution group. Specifically, a study highlighted the use of such a complex for the polymerization of methyl methacrylate (MMA), producing poly(methylmethacrylate) (PMMA) with a high molecular weight and narrow polydispersity index. This indicates the compound's potential in catalyzing polymer synthesis under certain conditions (Sunghye Choi et al., 2015).
Biological Activity Studies
Derivatives of 1,2,4-triazoles, including those structurally related to the query compound, have been synthesized and evaluated for their biological activity. For instance, compounds have been synthesized for potential antibacterial and antifungal applications, with some derivatives showing promising activity against various bacteria strains. This underscores the compound's relevance in the development of new antimicrobial agents (P. Uma et al., 2017).
Antimicrobial Activities of Novel Derivatives
A variety of novel derivatives incorporating the 1,2,4-triazole motif have been created and assessed for their antimicrobial properties. Research demonstrates the synthesis of these derivatives using efficient techniques and their subsequent evaluation against Gram-positive and Gram-negative bacterial strains. Some compounds have shown significant antimicrobial activities, highlighting the potential of such compounds in therapeutic applications (M. Idrees et al., 2019).
Catalysis and Polymerization
The compound's derivatives have also been explored as catalysts in polymerization reactions, such as the copolymerization of CO2 and cyclohexene oxide, forming environmentally friendly polymers. This application is indicative of the compound's utility in green chemistry and sustainable materials production (Anelisa Matiwane et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-triazole hybrids, have shown significant antitubercular activity againstMycobacterium tuberculosis H 37 Rv .
Mode of Action
It’s worth noting that related compounds have been found to exhibit significant antitubercular activity . This suggests that the compound may interact with its targets in a way that inhibits the growth or survival of the tuberculosis bacteria.
Biochemical Pathways
Given the antitubercular activity of similar compounds, it is plausible that the compound may interfere with essential biochemical pathways in mycobacterium tuberculosis, leading to its inhibition .
Result of Action
Based on the antitubercular activity of similar compounds, it can be inferred that the compound may lead to the inhibition of mycobacterium tuberculosis growth or survival .
Properties
IUPAC Name |
1-[(1-cyclohexylpyrazol-3-yl)methyl]-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6/c13-12-14-9-17(16-12)8-10-6-7-18(15-10)11-4-2-1-3-5-11/h6-7,9,11H,1-5,8H2,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYVSUVJYFLADM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CC(=N2)CN3C=NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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